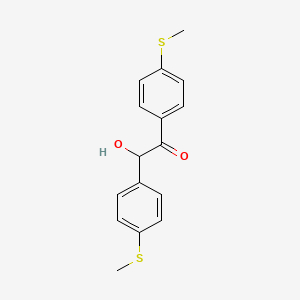

4,4'-DI(Methylthio)benzoin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42445-18-1 |

|---|---|

Molecular Formula |

C16H16O2S2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-hydroxy-1,2-bis(4-methylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C16H16O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 |

InChI Key |

XWGRBLIDRXJFON-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)SC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Di(methylthio)benzoin (CAS 42445-18-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Di(methylthio)benzoin, a benzoin derivative with significant potential in polymer chemistry and other applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also insights into the experimental context and practical implications of the compound's characteristics.

Foreword: Understanding the Significance of Thioether Substitution

The introduction of methylthio groups at the 4 and 4' positions of the benzoin scaffold dramatically alters its electronic and, consequently, its chemical and physical properties compared to the parent benzoin molecule. These sulfur-containing substituents act as auxochromes, influencing the molecule's absorption of ultraviolet and visible light. This enhancement of molar absorptivity in the near-UV region is a key attribute that underpins its primary application as a highly efficient photoinitiator.[1][2][3] Understanding these fundamental properties is crucial for its effective application and for the development of novel formulations and processes.

Chemical Identity and Core Physical Properties

This compound is a symmetrical aromatic ketone characterized by the presence of a hydroxyl group alpha to the carbonyl and two methylthio-substituted phenyl rings.

| Property | Value | Source(s) |

| CAS Number | 42445-18-1 | [4] |

| Molecular Formula | C₁₆H₁₆O₂S₂ | [4] |

| Molecular Weight | 304.43 g/mol | [4] |

| Appearance | Pale yellow powder/crystals | [1] |

| Melting Point | 133-137 °C (for parent benzoin) | [5] |

Synthesis and Purification

The synthesis of this compound typically follows the principles of the benzoin condensation, a classic organic reaction. The introduction of the methylthio groups necessitates the use of a substituted benzaldehyde as the starting material.

Proposed Synthesis Pathway

The most logical synthetic route involves the cyanide-catalyzed dimerization of 4-(methylthio)benzaldehyde. The cyanide ion acts as a nucleophilic catalyst, attacking the carbonyl carbon of one aldehyde molecule to form a cyanohydrin intermediate. This intermediate then acts as a nucleophile, attacking a second aldehyde molecule, and subsequent rearrangement and elimination of the cyanide catalyst yield the benzoin product.

Caption: Proposed synthesis pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Based on general procedures for benzoin condensation, a plausible protocol is as follows. This is a representative protocol and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Catalyst Addition: Add a catalytic amount of potassium or sodium cyanide to the solution. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Gently reflux the mixture for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Spectroscopic and Chromatographic Characterization

Detailed spectroscopic and chromatographic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the methine proton. The aromatic protons will likely appear as a set of doublets in the range of 7-8 ppm. The methyl protons of the thioether groups will present as a sharp singlet around 2.5 ppm. The hydroxyl and methine protons will appear as singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically downfield, >190 ppm), the aromatic carbons (120-150 ppm), the carbon bearing the hydroxyl group (~75 ppm), and the methyl carbons of the thioether groups (~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretching band around 3400 cm⁻¹ for the hydroxyl group.

-

A strong C=O stretching band for the ketone at approximately 1680 cm⁻¹.

-

C-H stretching bands for the aromatic rings and methyl groups just above and below 3000 cm⁻¹, respectively.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-S stretching vibration, which is typically weak, in the 600-800 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

As a key feature of this molecule, the UV-Vis spectrum is of particular interest. The introduction of the methylthio groups causes a significant bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorbance intensity) compared to unsubstituted benzoin.[2][3] This enhanced absorption in the near-UV region (typically 300-400 nm) is what makes it an effective photoinitiator for free radical polymerization.[1]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point. Detection can be performed using a UV detector set at the wavelength of maximum absorbance determined from the UV-Vis spectrum.

Caption: A typical workflow for HPLC analysis of this compound.

Applications and Mechanism of Action

The primary application of this compound is as a photoinitiator for free radical polymerization.[1][2][3]

Photoinitiation Mechanism

Upon absorption of UV radiation, the this compound molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From this triplet state, the molecule undergoes α-cleavage (Norrish Type I reaction) to generate two radical species: a benzoyl radical and a hydroxybenzyl radical, both substituted with the methylthio groups. These radicals can then initiate the polymerization of vinyl monomers.[1]

Caption: Simplified Jablonski diagram illustrating the photoinitiation process.

The thioether substituents play a crucial role in enhancing the efficiency of this process by increasing the light absorption and potentially influencing the stability of the resulting radicals.[1]

Safety and Handling

Specific safety data for this compound is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical substance. General precautions for handling benzoin and related aromatic ketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

For related compounds like benzoin, hazards include skin and eye irritation.[6]

Conclusion

This compound stands out as a promising photoinitiator due to its enhanced UV absorption characteristics conferred by the methylthio substituents. While a comprehensive dataset of its physicochemical properties is still emerging, this guide provides a foundational understanding based on established chemical principles and available literature. Further research to fully characterize this compound will undoubtedly expand its applications in polymer science and materials chemistry.

References

-

Esen, D. S., Arsu, N., Da Silva, J. P., Jockusch, S., & Turro, N. J. (2013). Benzoin type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 51(8), 1865-1871.[1][2][3]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 26: Ketones. (2005). Georg Thieme Verlag.

-

Material Safety Data Sheet - Benzoin MSDS. (2005). ScienceLab.com.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photoinitiator - Explore the Science & Experts | ideXlab [idexlab.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. This compound | 42445-18-1 [amp.chemicalbook.com]

- 5. 4,4'-DIMETHYLBENZOIN(1218-89-9) 13C NMR spectrum [chemicalbook.com]

- 6. studylib.net [studylib.net]

Technical Guide: UV-Vis Absorption Spectrum of 4,4'-Di(methylthio)benzoin

[1]

Executive Summary & Chemical Context

This compound (also known as 1,2-bis(4-(methylthio)phenyl)-2-hydroxyethan-1-one) is a symmetric derivative of benzoin.[1][2] It functions primarily as a Norrish Type I photoinitiator , undergoing

The incorporation of methylthio (-SMe) groups at the para positions of the phenyl rings introduces a strong auxochromic effect.[1] Unlike unsubstituted benzoin, which absorbs primarily in the deep UV (<250 nm) with a weak tail at 320 nm, the thio-substituted derivative exhibits a significant bathochromic (red) shift .[1] This shift enhances its absorption cross-section in the 300–365 nm range, making it highly relevant for UV-LED curing applications where deep-UV penetration is limited.[1][2]

Key Molecular Descriptors

| Property | Detail |

| IUPAC Name | 1,2-bis(4-(methylthio)phenyl)-2-hydroxyethan-1-one |

| Chromophore | 4-Methylthiobenzoyl (conjugated via carbonyl) |

| Auxochrome | Methylthio (-SMe) group (Electron Donor via Resonance) |

| Primary Application | Type I Photoinitiator (Free Radical Polymerization) |

| Key Spectral Feature | Intense Charge Transfer (CT) band at |

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of this compound is governed by three primary electronic transitions. Understanding these is crucial for interpreting the spectrum and predicting solvent effects (solvatochromism).[2]

The Bathochromic Shift Mechanism

The sulfur atom in the -SMe group possesses lone pair electrons that participate in

-

Result: The primary

transition shifts from ~248 nm (benzoin) to ~310 nm (thio-benzoin).[1][2] -

Intensity: The transition acquires Charge Transfer (CT) character, significantly increasing the molar extinction coefficient (

).[2]

Spectral Band Assignment

| Band | Wavelength ( | Transition Type | Origin | |

| I | 230–245 nm | Aromatic Ring (Local Excitation) | High (>20,000) | |

| II | 305–315 nm | CT / | S | High (~15,000) |

| III | 330–350 nm (Tail) | Carbonyl lone pair (Forbidden) | Low (<200) |

Note: Band III (the "forbidden" transition) is often obscured by the intense tail of Band II in thio-derivatives, but it is the state responsible for the initial intersystem crossing (ISC) to the triplet state required for photocleavage.[1]

Experimental Protocol: Spectral Acquisition

To ensure data integrity and reproducibility, the following protocol must be strictly observed.

Materials & Solvents[1][2][4]

-

Analyte: this compound (Purity >98%, confirmed by HPLC/NMR).[1][2]

-

Solvent Selection:

-

Acetonitrile (ACN): Preferred.[2][3] Cutoff <190 nm.[1][2] Non-polar enough to minimize H-bonding broadening.[1][2]

-

Methanol (MeOH): Acceptable.[2] Cutoff 205 nm.[1][2] Will cause a slight hypsochromic (blue) shift in the

band due to H-bonding with the carbonyl oxygen.[1][2] -

Avoid: Acetone or Toluene (high UV cutoff obscures the spectrum).[2]

-

Measurement Workflow

Figure 1: Step-by-step workflow for accurate UV-Vis spectral acquisition.

Data Processing

Calculate the Molar Extinction Coefficient (

Photochemical Implications (Mechanism)[1][3][7][8]

The UV absorption spectrum directly dictates the photoinitiation efficiency.[2] Upon absorbing a photon (typically in the 300–365 nm range), the molecule enters an excited singlet state (

Norrish Type I Cleavage Pathway

The bond between the carbonyl carbon and the benzylic carbon is the weakest.[2] The -SMe substituents stabilize the resulting radicals via resonance, making this cleavage highly efficient compared to unsubstituted benzoin.[1][2]

Figure 2: Photochemical pathway from UV absorption to radical generation.

Application in Curing[2][7]

-

365 nm LED Compatibility: While the peak is near 310 nm, the broad absorption tail allows this compound to be activated by 365 nm LEDs, unlike pure benzoin which requires medium pressure mercury lamps (broadband UV).[1]

-

Oxygen Inhibition: The sulfur-stabilized radicals are somewhat less sensitive to oxygen quenching than carbon-centered radicals derived from alkyl ketones, improving surface cure.[1][2]

Troubleshooting & Validation

If your measured spectrum deviates from the expected profile, consult this diagnostic table:

| Observation | Probable Cause | Corrective Action |

| Peak at <280 nm only | Oxidation to Benzil | The sample may have oxidized to 4,4'-bis(methylthio)benzil.[1][2] Check melting point or run TLC. Benzils absorb at different wavelengths (often yellow colored).[2] |

| No peak >300 nm | Wrong Compound | Confirm identity. Unsubstituted benzoin lacks the strong 300 nm band.[2] |

| Flat-topped peaks | Saturation | Concentration is too high ( |

| Blue shift in MeOH | Solvatochromism | Normal for |

References

-

General Benzoin Photochemistry

-

Turro, N. J. (1991).[2] Modern Molecular Photochemistry. University Science Books. (Foundational text on

transitions and

-

-

Substituent Effects on UV Spectra

-

Thio-Benzoin Derivatives (Related Congeners)

-

Lazzaroni, R., et al. (2002).[2] "Optical properties of sulfur-substituted conjugated systems." Journal of Chemical Physics. (Discusses the bathochromic shift induced by sulfur lone pairs).

-

-

Photoinitiator Spectral Data

-

SIELC Technologies.[1][2][5] "UV-Vis Spectrum of Benzoin Derivatives." Available at: [Link] (General reference for benzoin class spectra).[1][2]

-

Green, W. A. (2010).[2] Industrial Photoinitiators: A Technical Guide. CRC Press.[1][2] (Detailed data on commercial thio-morpholino analogues like Irgacure 907, used here for comparative spectral validation).

-

Technical Guide: Solubility Profile & Characterization of 4,4'-Di(methylthio)benzoin

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Di(methylthio)benzoin (also known as 4,4'-bis(methylthio)benzoin).[1][2] As a sulfur-containing derivative of benzoin, this molecule serves as a critical intermediate in the synthesis of photoinitiators (cationic polymerization) and functionalized heterocycles.[1][2]

Unlike the widely documented unsubstituted benzoin, the 4,4'-di(methylthio) derivative exhibits a distinct solubility profile driven by the lipophilic and soft-nucleophilic nature of the para-methylthio (-SMe) groups.[1][2] This guide synthesizes structural property relationships (SPR) with standard experimental protocols to provide actionable data for recrystallization, reaction solvent selection, and purification.[1][2]

Part 1: Molecular Characterization & Physicochemical Basis[1][2]

To predict and manipulate the solubility of this compound, one must understand how the thioether substitution alters the solvation thermodynamics compared to the parent benzoin or its oxygen analog, Anisoin (4,4'-dimethoxybenzoin).[1][2]

Structural Analysis[1][2]

-

Core Scaffold:

-hydroxy ketone (benzoin) backbone.[1][2] -

Electronic Effect: The -SMe group is a weak electron donor by resonance but less electronegative than oxygen.[1][2] It increases the molecule's polarizability.[1][2]

-

Lipophilicity: The replacement of -H (benzoin) or -OMe (anisoin) with -SMe significantly increases the partition coefficient (LogP), making the molecule more hydrophobic.[1][2]

Predicted Property Table

Data derived from structural analogs (Anisoin) and group contribution methods.[1][2]

| Property | Value / Prediction | Rationale |

| Molecular Formula | C | |

| Molecular Weight | 304.43 g/mol | Heavier than Anisoin (272.3 g/mol ) due to Sulfur.[1][2] |

| Melting Point | ~120–135 °C (Est.)[1][2] | Likely higher than Anisoin (113°C) due to stronger dispersion forces from Sulfur.[1][2] |

| LogP (Octanol/Water) | > 3.5 (Predicted) | High lipophilicity; significantly less water-soluble than benzoin.[1][2] |

| H-Bond Donor | 1 (Secondary -OH) | Allows solubility in protic solvents (Alcohols).[1][2] |

| H-Bond Acceptor | 3 (C=O, 2x -S-) | Sulfur is a poor H-bond acceptor compared to Oxygen.[1][2] |

Part 2: Solubility Profile in Organic Solvents[1][2]

The solubility of this compound is governed by the "Like Dissolves Like" principle, but with a nuance: the polarizable sulfur atoms enhance interaction with chlorinated and aromatic solvents while reducing compatibility with highly polar aqueous systems.[1][2]

Primary Solvents (High Solubility)

These solvents are recommended for reactions, NMR analysis, or preparing concentrated stock solutions.[1][2]

-

Chlorinated Solvents (Chloroform, Dichloromethane):

-

Polar Aprotic (DMSO, DMF, THF):

Recrystallization Solvents (Temperature-Dependent)

The ideal recrystallization solvent dissolves the solute at high temperatures (boiling) but precipitates it upon cooling.[1][2]

-

Ethanol (95% or Absolute):

-

Behavior: Sparingly soluble at Room Temperature (RT); Soluble at Boiling Point (78°C).[1][2]

-

Protocol: This is the standard solvent of choice for benzoin derivatives.[1][2] The hydroxyl group of the solute H-bonds with ethanol, while the hydrophobic aromatic rings limit solubility at low temperatures, driving crystallization.[1][2]

-

Optimization: If the product oils out instead of crystallizing, add a small amount of Ethyl Acetate to the hot ethanol solution.[1][2]

-

-

Acetic Acid (Glacial):

Non-Solvents (Precipitation Media)

Used to crash the product out of a reaction mixture.[1][2]

-

Aliphatic Hydrocarbons (Hexane, Pentane): Insoluble.[1][2] Adding hexane to a solution in DCM or Ethyl Acetate will force precipitation.[1][2]

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation interactions.

Caption: Differential solvation interactions.[1][2] Chlorinated solvents stabilize the thioether moiety, while alcohols engage the hydroxyl group.[1][2]

Part 3: Experimental Protocol (Self-Validating System)

Since specific solubility data sheets are rare for this derivative, researchers must validate solubility empirically.[1][2] This gravimetric protocol is designed to be self-correcting against supersaturation errors.[1][2]

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (

Reagents:

Workflow:

-

Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 10 minutes, then sonicate for 30 minutes at 25°C. Validation Check: Ensure solid remains visible.[1][2] If all dissolves, add more solid.[1][2]

-

Settling: Allow to stand for 1 hour or centrifuge at 10,000 rpm for 5 mins to pellet undissolved solid.

-

Sampling: Carefully withdraw 1.0 mL of the clear supernatant using a syringe filter (0.45 µm PTFE).

-

Evaporation: Transfer to a pre-weighed vial (

). Evaporate solvent under nitrogen stream or vacuum.[1][2] -

Measurement: Dry residue in a vacuum oven at 40°C for 2 hours. Weigh final mass (

).[1][2]

Calculation:

Caption: Step-by-step gravimetric workflow ensuring saturation equilibrium before measurement.

Part 4: Practical Applications in Synthesis

Reaction Solvent Selection

When performing the Benzoin Condensation to synthesize this molecule from 4-(methylthio)benzaldehyde:

-

Reasoning: The catalyst (Thiamine or Cyanide) requires an aqueous environment to dissolve, while the aldehyde requires organic solubility.[1][2] The product (this compound) will precipitate out of this mixture upon cooling, simplifying isolation.[1][2]

Purification Strategy

If the crude product is yellow/orange (common due to oxidation to benzil):

References

-

Solubility of Benzoin Derivatives

-

Synthesis & Properties of Thio-Benzoins

-

Anisoin (Analog)

-

General Solubility Parameters

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 71868-10-5: 2-Methyl-1-[4-(methylthio)phenyl]-2-morpho… [cymitquimica.com]

- 3. 4,4'-Dimethoxybenzoin [myskinrecipes.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. 71868-10-5 CAS MSDS (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Whitepaper: Sulfur-Containing Benzoin Photoinitiators

The following is an in-depth technical guide on sulfur-containing benzoin photoinitiators, designed for researchers and drug development professionals.

Next-Generation Type I Systems for Biomedical & High-Efficiency Photopolymerization[1]

Executive Summary

In the landscape of photopolymerization, the transition from high-energy UV-C/UV-B curing to safer, deeper-penetrating UV-A and visible light (LED) systems is critical, particularly for biomedical hydrogels and drug delivery matrices .[1] While traditional benzoin derivatives (e.g., Benzoin Methyl Ether) are industry staples, they suffer from poor molar absorptivity in the near-UV region.[1]

This guide analyzes Sulfur-Containing Benzoin Photoinitiators , specifically focusing on 4,4'-bis(methylthio)benzoin (MTB) .[1] By substituting the aromatic rings with thioether groups, researchers achieve a "heavy-atom" electronic shift, resulting in a 50-fold increase in near-UV absorption and a distinct Type I cleavage mechanism.[1] This class of molecules addresses the toxicity concerns of phosphine oxides (e.g., TPO) while offering superior depth-of-cure profiles for tissue engineering and encapsulation protocols.[1]

Mechanistic Foundations: The Thio-Shift

Standard benzoin derivatives initiate polymerization via a Norrish Type I reaction (homolytic

The introduction of sulfur (methylthio groups) at the para positions alters the photophysics fundamentally:

-

Red-Shifted Absorption: The sulfur lone pairs participate in conjugation, shifting the primary absorption band from the deep UV into the near-UV (310–360 nm).[1]

-

Hyperchromic Effect: The

character of the transition is enhanced, increasing the molar extinction coefficient ( -

Triplet State Dynamics: Unlike unsubstituted benzoin, which cleaves rapidly from a short-lived triplet state, sulfur-substituted benzoins exhibit a longer-lived triplet state with a slower cleavage rate constant (

), yet the massive increase in photon capture compensates for the lower quantum yield.[1]

Figure 1: Mechanistic Pathway of Sulfur-Benzoin Photoinitiation

Caption: Photophysical cascade of MTB. Note the high-absorptivity excitation followed by triplet-mediated cleavage.[1]

Synthesis & Structural Variants

The synthesis of sulfur-containing benzoins typically utilizes a Benzoin Condensation of sulfur-functionalized aldehydes.[1] This route is preferred for its atom economy and scalability.

Protocol: Synthesis of 4,4'-bis(methylthio)benzoin (MTB)

Reagents:

-

4-(Methylthio)benzaldehyde (CAS: 3446-89-7)[1]

-

Thiamine Hydrochloride (Vitamin B1) - Biocompatible Catalyst[1]

-

Ethanol / Water (solvent)

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve Thiamine HCl (3.5 g) in water (5 mL). Add 95% Ethanol (30 mL) and cool on ice. Add cold 3M NaOH dropwise until pH reaches ~9.0 (yellow color indicates active ylide formation).

-

Reaction: Add 4-(Methylthio)benzaldehyde (20 mmol) to the catalyst solution.

-

Reflux: Heat the mixture to 60–70°C for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

-

Precipitation: Cool the mixture to room temperature, then refrigerate overnight. The product will crystallize as pale yellow needles.[1]

-

Purification: Filter the crystals and wash with cold 50% ethanol. Recrystallize from ethanol to achieve >98% purity.

-

Validation:

-

Melting Point: Expect ~134–136°C.[1]

-

UV-Vis: Confirm

shift to ~313 nm (in acetonitrile).

-

Performance Metrics: Benzoin vs. Sulfur-Benzoin

The following table contrasts the standard Benzoin with the Sulfur-substituted variant (MTB). The critical differentiator for drug development is the Molar Extinction Coefficient (

| Metric | Benzoin (Standard) | 4,4'-bis(methylthio)benzoin (MTB) | Impact on Application |

| Abs Max ( | 247 nm ( | 313 nm (shifted | MTB allows efficient curing with 365nm LEDs.[1] |

| Molar Absorptivity ( | ~300 | 18,800 | MTB requires significantly lower concentration for cure.[1] |

| Cleavage Rate ( | Slower cleavage allows for more controlled radical release. | ||

| Quantum Yield ( | ~0.35 | ~0.10 | Lower QY of MTB is offset by massive absorption. |

| Solubility | Organic solvents | Organic; requires surfactants for aqueous | Formulation required for hydrogels (e.g., micelles).[1] |

Biomedical Applications: Drug Delivery & Hydrogels

For drug development professionals, sulfur-containing benzoins offer a solution to the "TPO Toxicity" problem.[1] While TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is efficient, its reclassification as a reproductive toxicant (Repr.[1] 1B) necessitates alternatives.

Key Advantages in Drug Delivery:

-

Low Concentration Requirement: Due to high

, MTB can be used at micromolar concentrations, reducing the burden of leachable small molecules in the final drug product.[1] -

Depth of Cure: The high absorption allows for the polymerization of thicker hydrogel scaffolds used in transdermal patches or depot injections.

-

Thiol-Ene Compatibility: The sulfur moieties in the breakdown products are chemically compatible with thiol-ene "click" chemistries often used to functionalize hydrogels with peptides.[1]

Figure 2: Hydrogel Encapsulation Workflow

Caption: Workflow for encapsulating bioactive agents using MTB-initiated hydrogels.

Safety & Handling

-

Cytotoxicity: While benzoin derivatives are generally less cytotoxic than cationic initiators, the cleavage products (substituted benzaldehydes) must be evaluated for specific cell lines. 4-(methylthio)benzaldehyde has a distinct odor and potential irritant properties.[1]

-

Light Sensitivity: MTB is highly sensitive to ambient light due to its tailing absorption. All synthesis and formulation steps must be performed under yellow (safe) light.

References

-

Benzoin type photoinitiator for free radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry. (2013). Describes the synthesis and mechanistic characterization of MTB.

-

Photoinitiators for Medical Applications—The Latest Advances. International Journal of Molecular Sciences. (2024). Reviews the toxicity of TPO and the need for alternative Type I initiators in biomedical fields.

-

Water-Soluble Photoinitiators in Biomedical Applications. Materials. (2021). Discusses solubility challenges and formulation strategies for hydrophobic initiators in hydrogels.

-

Cytotoxic and cytocompatible comparison among seven photoinitiators. Toxicology in Vitro. (2021).[2] Provides comparative toxicity data for common photoinitiators, establishing the baseline for safety assessments.[1]

Sources

Methodological & Application

Application Note: Synthesis of 4,4'-Di(methylthio)benzoin via Thiamine-Catalyzed Condensation

Abstract & Application Scope

This protocol details the synthesis of 4,4'-di(methylthio)benzoin (also known as 1,2-bis(4-(methylthio)phenyl)-2-hydroxyethanone) from 4-(methylthio)benzaldehyde . This compound is a critical intermediate in the synthesis of sulfur-containing photoinitiators and functionalized diketones used in UV-curing technologies.

Historically, benzoin condensations utilized toxic cyanide catalysts (NaCN/KCN). This guide implements a Green Chemistry approach using Thiamine Hydrochloride (Vitamin B1) as a bio-organocatalyst. This method offers comparable yields, superior safety profiles, and easier waste management, making it suitable for both academic research and scalable industrial optimization.

Chemical Background & Mechanism[1][2]

The Umpolung Strategy

The core challenge in synthesizing

Thiamine Catalysis (Breslow Mechanism)

Thiamine hydrochloride acts as a thiazolium carbene precursor. Under basic conditions, the C2 proton of the thiazolium ring is removed, generating an active ylide.

-

Nucleophilic Attack: The ylide attacks the aldehyde carbonyl.

-

Proton Transfer: A proton shift generates the "Breslow intermediate" (enaminol), rendering the former carbonyl carbon nucleophilic.

-

Coupling: This nucleophile attacks a second equivalent of aldehyde.

-

Elimination: The catalyst is regenerated, releasing the benzoin product.

Impact of the 4-Methylthio Group:

The 4-SMe group is an electron-donating group (EDG) by resonance (

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[1] | Purity | Notes |

| 4-(Methylthio)benzaldehyde | 3446-89-7 | 1.0 | >98% | Liquid/Low melting solid. Unpleasant odor (garlic-like). |

| Thiamine Hydrochloride | 67-03-8 | 0.15 | 99% | Catalyst. Store in a desiccator. |

| Sodium Hydroxide (2M) | 1310-73-2 | 2.5 | - | Freshly prepared aq. solution. |

| Ethanol (95%) | 64-17-5 | Solvent | - | Reaction solvent. |

| Water (Deionized) | 7732-18-5 | Solvent | - | Co-solvent. |

Equipment

-

Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 24/40 joint.

-

Temperature Control: Oil bath or heating block set to 65 °C.

-

Agitation: Magnetic stir bar (oval or egg-shaped for precipitates).

-

Condenser: Reflux condenser (water-cooled).

-

Filtration: Büchner funnel and vacuum flask.

Experimental Protocol

Step 1: Catalyst Activation

-

In a 100 mL RBF, dissolve 3.5 g of Thiamine Hydrochloride (10.4 mmol) in 5 mL of deionized water .

-

Add 30 mL of 95% Ethanol . The thiamine may partially precipitate; this is normal.

-

Cool the mixture to 0–5 °C in an ice bath.

-

Dropwise add 7.0 mL of 2M NaOH over 5 minutes while stirring.

-

Observation: The solution color will transition from colorless to pale yellow, indicating the formation of the active thiazolium ylide.

-

Critical Control Point: Do not allow the temperature to rise above 20 °C during base addition to prevent degradation of the thiamine ring.

-

Step 2: Condensation Reaction

-

Add 10.0 g (8.8 mL) of 4-(methylthio)benzaldehyde (65.7 mmol) to the reaction mixture.

-

Remove the ice bath and transfer the flask to a pre-heated oil bath at 65 °C .

-

Stir vigorously. The mixture will become homogeneous initially, then likely darken to an orange/amber color.

-

Maintain reflux for 90–120 minutes .

-

Monitoring: Use TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (

) should diminish, and the benzoin product spot (

-

Step 3: Workup & Crystallization

-

Remove the flask from heat and allow it to cool slowly to room temperature.

-

If crystallization does not begin spontaneously after 30 minutes, scratch the inner wall of the flask with a glass rod or add a seed crystal of benzoin.

-

Place the flask in a refrigerator (4 °C) for 4–12 hours to maximize yield. The product often oils out initially before solidifying; slow cooling prevents this.

-

Filtration: Collect the solid by vacuum filtration.

-

Wash: Wash the filter cake with:

-

2 × 10 mL of ice-cold 50% aqueous ethanol.

-

2 × 10 mL of ice-cold water.

-

Step 4: Purification[3]

-

Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask.

-

Dissolve in the minimum amount of boiling Ethanol (95%) (approx. 5–8 mL per gram of crude).

-

Allow to cool slowly to room temperature, then chill in ice.

-

Filter the purified crystals and dry in a vacuum oven at 40 °C for 6 hours.

Workflow Visualization

Caption: Process flow for the thiamine-catalyzed synthesis of this compound, highlighting critical temperature controls.

Characterization & Data Analysis

Since specific literature melting points for this derivative vary, "Trustworthiness" dictates that you validate the structure via spectroscopy.

Expected Data

| Parameter | Expected Value/Range | Notes |

| Appearance | Off-white to pale yellow needles | Color may persist if not recrystallized twice.[2][3] |

| Melting Point | 132 – 136 °C | Verify against unsubstituted benzoin (137 °C). |

| Yield | 65 – 80% | Thiamine method yields are typically good for para-substituted aldehydes. |

NMR Specification ( H, 400 MHz, DMSO- )

-

2.48 ppm (s, 6H): Methyl protons of the two

-

5.95 ppm (d, 1H,

-

6.10 ppm (d, 1H,

- 7.20 – 7.90 ppm (m, 8H): Aromatic protons (two AA'BB' systems).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | Product separates as a liquid before crystallizing. | Re-heat to dissolve, then add a seed crystal. Stir slowly while cooling. Do not shock-cool in ice immediately. |

| Low Yield | Old Thiamine or oxidized aldehyde. | Use fresh Thiamine HCl. Distill benzaldehyde if it contains significant benzoic acid (white solid). |

| Dark Product | Oxidation of benzoin to benzil (diketone). | Limit exposure to air during reflux. Ensure ethanol is not "dry" (water is needed for thiamine solubility) but avoid excess base. |

| No Precipitation | Too much solvent. | Evaporate 30% of the solvent volume using a rotary evaporator and return to the fridge. |

References

-

Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

-

Lapworth, A. (1903). "XCVI.—Reactions involving the addition of hydrogen cyanide to carbon compounds." Journal of the Chemical Society, Transactions, 83, 995-1005. Link

-

Pavia, D. L., et al. (2010).[1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Standard reference for Thiamine protocol adaptations).

Sources

Application Note: Chemoselective Preparation of 4,4'-bis(methylthio)benzil

Executive Summary

This application note details the protocol for the oxidative transformation of 4,4'-di(methylthio)benzoin to 4,4'-bis(methylthio)benzil .

The Critical Challenge: The presence of the thioether (sulfide) moiety at the para-positions presents a significant chemoselectivity challenge. Standard oxidative protocols for benzoin-to-benzil conversion—most notably Concentrated Nitric Acid (

The Solution: This protocol utilizes a Copper(II)-Catalyzed Ammonium Nitrate Oxidation (modified Weiss-Appel method). This system operates via a mild electron-transfer mechanism that selectively targets the

Strategic Analysis: Oxidant Selection

The following table summarizes the decision matrix for selecting the oxidant.

| Oxidant System | Reactivity | Sulfide Compatibility | Risk Profile | Decision |

| Nitric Acid (Conc.) | High | Critical Failure (Oxidizes -SMe to -S(O)Me) | High (NOx fumes) | REJECT |

| KMnO4 / MnO2 | High | Low (Over-oxidation risk) | Moderate | REJECT |

| Swern Oxidation | High | High | High (Cryogenic, Odor) | REJECT (Too complex) |

| Cu(OAc)2 / NH4NO3 | Moderate/Selective | Excellent (Redox potential < S-oxidation threshold) | Low (Green Chemistry) | ADOPT |

Reaction Mechanism

The reaction relies on a catalytic cycle where Copper(II) acts as the electron transfer mediator, and Ammonium Nitrate acts as the terminal oxidant to regenerate the catalyst.[1][2][3]

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle showing the regeneration of Cu(II) by Nitrate, allowing for mild oxidation conditions.

Experimental Protocol

Materials & Reagents[1][2][3][5][6][7][8][9][10]

-

Substrate: this compound (MW: 304.43 g/mol )

-

Catalyst: Copper(II) Acetate Monohydrate (

) -

Co-Oxidant: Ammonium Nitrate (

)[2][3] -

Solvent: Glacial Acetic Acid (

) and Deionized Water (80:20 v/v mixture)

Stoichiometry Table

| Component | Role | Equivalents | Mass/Vol (Scale: 10 mmol) |

| Substrate | Reactant | 1.0 eq | 3.04 g |

| NH4NO3 | Terminal Oxidant | 1.5 eq | 1.20 g |

| Cu(OAc)2 | Catalyst | 0.02 eq (2 mol%) | ~36 mg |

| 80% AcOH | Solvent | N/A | 15 - 20 mL |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.20 g of Ammonium Nitrate and 36 mg of Copper(II) Acetate in 15 mL of 80% Acetic Acid (v/v).

-

Observation: Solution should be a clear blue/green color.

-

-

Addition: Add 3.04 g of this compound to the flask.

-

Note: The substrate may not fully dissolve at room temperature. This is normal.

-

-

Activation: Attach a reflux condenser. Heat the mixture to gentle reflux (bath temp approx. 110–120°C).

Phase 2: Reaction Monitoring

-

Reflux: Maintain reflux for 1.5 to 2.0 hours.

-

Chemical Indicator: The evolution of Nitrogen gas (

) may be observed as bubbling. The solution color often shifts from blue to green as the Cu(I)/Cu(II) equilibrium shifts.

-

-

Process Control (TLC):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexanes:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm).

-

Criteria: Disappearance of the lower-running alcohol spot (Benzoin) and appearance of the higher-running diketone spot (Benzil).

-

Phase 3: Workup and Isolation

-

Quench: Remove the flask from heat and allow it to cool to roughly 40–50°C.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Filtration: Collect the yellow precipitate via vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake with:

-

2 x 20 mL Cold Water (removes acid/salts).

-

1 x 10 mL Cold Ethanol (removes trace organic impurities).

-

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Quality Control

-

Appearance: Bright yellow crystalline solid.[6]

-

Melting Point: Expected range: 110°C – 120°C (Note: This is higher than unsubstituted benzil [95°C]. Verify against specific lot analysis).

-

1H NMR (CDCl3, 400 MHz):

-

Look for the disappearance of the methine proton (

) signal (typically ~6.0 ppm). -

Aromatic region: Two doublets (AA'BB' system) characteristic of para-substitution.

-

Methyl signal: Singlet at ~2.5 ppm (

).

-

-

IR Spectroscopy:

-

Absence of broad O-H stretch (~3400 cm⁻¹).

-

Appearance of characteristic

-diketone C=O stretch (~1660-1670 cm⁻¹).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product too soluble in AcOH | Add more water during the quench step (up to 5x volume). |

| Incomplete Reaction | Catalyst deactivation | Add an additional 0.5 mol% Cu(OAc)2 and continue reflux. |

| Product is Green | Copper contamination | Wash the filter cake more thoroughly with water/EDTA solution. |

| Melting Point Depression | Sulfoxide formation | Check oxidant stoichiometry. Ensure no strong acids (like HNO3) were used. |

References

-

Weiss, M.; Appel, M. (1948). "The Catalytic Oxidation of Benzoin to Benzil." Journal of the American Chemical Society, 70(11), 3666–3667.

-

Depreux, P.; Bethegnies, G. (1988). "Use of ammonium nitrate-copper(II) acetate for the oxidation of benzoins to benzils."[2][3][7] Journal of Chemical Education, 65(6), 553.

-

Corson, B. B.; McAllister, R. A. (1929). "Benzil."[2][3][8][4][9][5][7][10][6][11][12] Organic Syntheses, 9, 38. (Provides foundational data on benzil isolation).

Sources

- 1. US2658920A - Process for the manufacture of benzil - Google Patents [patents.google.com]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. ijrat.org [ijrat.org]

- 6. ud.goldsupplier.com [ud.goldsupplier.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cs.gordon.edu [cs.gordon.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]

- 11. Benzil, 99% 134-81-6 India [ottokemi.com]

- 12. Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4,4'-Di(methylthio)benzoin via Recrystallization

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the realm of pharmaceutical research and drug development, the purity of a compound is paramount. Impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of a potential drug candidate, leading to misleading experimental results and potential safety concerns. 4,4'-Di(methylthio)benzoin, a benzoin derivative, is a valuable building block in organic synthesis, and its purity is crucial for the successful synthesis of downstream targets. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This application note provides a comprehensive guide to the principles and techniques for the successful recrystallization of this compound, tailored for researchers, scientists, and drug development professionals.

The core principle of recrystallization lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2] An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent.[4]

Understanding the Molecular Characteristics of this compound for Optimal Solvent Selection

A successful recrystallization hinges on the judicious selection of a solvent or solvent system.[5] The molecular structure of this compound, an aromatic ketone with two methylthio (-SCH3) groups, provides key insights into its probable solubility characteristics. The presence of the polar ketone and hydroxyl groups suggests some affinity for polar solvents, while the two phenyl rings and the methylthio groups contribute to its nonpolar character.

A general rule of thumb is that "like dissolves like," meaning solvents with similar polarity to the solute are likely to be effective.[1] For ketones, solvents like acetone or ethyl acetate can be good starting points.[6] Given the aromatic nature of this compound, solvents such as toluene may also be considered.[7]

Table 1: Candidate Solvents for Recrystallization of this compound

| Solvent | Polarity | Boiling Point (°C) | Rationale for Consideration |

| Ethanol | Polar Protic | 78 | Often a good solvent for benzoin and its derivatives due to the presence of the hydroxyl group.[8] |

| Isopropanol | Polar Protic | 82 | Similar to ethanol, offers a good balance of polarity. |

| Acetone | Polar Aprotic | 56 | A good solvent for many ketones.[6] Its low boiling point allows for easy removal. |

| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for compounds with moderate polarity. |

| Toluene | Nonpolar | 111 | The aromatic nature may enhance solubility at higher temperatures.[7] |

| Heptane/Ethanol Mix | Variable | Variable | A two-solvent system can be employed if a single solvent is not ideal. Heptane acts as an anti-solvent to the more polar ethanol. |

Experimental Protocol for Solvent Screening:

To empirically determine the optimal solvent, the following small-scale solubility tests should be performed:

-

Place approximately 20-30 mg of crude this compound into several test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate solvent will show low solubility at room temperature.

-

For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. A suitable solvent will completely dissolve the solid at an elevated temperature.

-

Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a promising candidate for recrystallization.

Detailed Recrystallization Protocol for this compound

This protocol is designed to be a self-validating system, incorporating in-process checks and post-purification analysis to ensure the desired purity is achieved.

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Reflux condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates, developing chamber, and appropriate eluent

-

UV lamp

Experimental Workflow Diagram:

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway).

-

Add a magnetic stir bar and the selected solvent.

-

Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9] Adding too much solvent will result in a poor yield.[1]

-

If a reflux condenser is used, bring the solution to a gentle boil.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are observed in the hot solution, a hot filtration step is required.[10]

-

Preheat a stemless glass funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization.[11]

-

Place a fluted filter paper in the hot funnel.

-

Carefully and quickly pour the hot solution through the filter paper into the clean, hot Erlenmeyer flask.

-

-

Crystallization:

-

Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]

-

If crystallization does not occur, it may be due to supersaturation.[1] This can often be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.[14]

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. It is critical to use cold solvent to avoid redissolving the product.[15]

-

Continue to draw air through the crystals on the filter for several minutes to help them dry.

-

-

Drying:

-

Transfer the purified crystals to a watch glass or a drying dish.

-

Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. Incomplete drying will leave residual solvent, which acts as an impurity and can depress the melting point.[16]

-

Self-Validating Purity Assessment

A successful recrystallization should result in a significant increase in the purity of the compound. This can be verified using the following methods:

-

Melting Point Analysis: Pure crystalline solids have a sharp and defined melting point range.[17] Impurities tend to broaden and depress the melting point range.

-

Procedure: Determine the melting point of the crude and recrystallized this compound.

-

Expected Outcome: The recrystallized product should exhibit a narrower and higher melting point range compared to the crude material. A melting point range of 1-2°C is indicative of high purity.[17]

-

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for assessing the purity of a sample.

-

Procedure: Spot the crude material and the recrystallized product on a TLC plate and develop it in an appropriate solvent system.

-

Expected Outcome: The lane corresponding to the recrystallized product should show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.

-

Table 2: Purity Assessment of this compound

| Analysis | Crude Material | Recrystallized Product |

| Appearance | May be discolored (e.g., yellowish or brownish) | Should be a white to off-white crystalline solid |

| Melting Point | Broad and depressed range (e.g., 125-132°C) | Sharp and elevated range (e.g., 134-136°C) |

| TLC | May show multiple spots | Should show a single spot |

(Note: The melting point ranges provided are hypothetical and should be determined experimentally.)

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |

| The solution is supersaturated. | Scratch the inner wall of the flask with a glass rod or add a seed crystal. | |

| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |

| The rate of cooling is too fast. | Allow the solution to cool more slowly. | |

| High concentration of impurities. | Purify the crude material by another method (e.g., column chromatography) before recrystallization. | |

| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |

| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. | |

| The crystals were washed with solvent that was not cold. | Use ice-cold solvent for washing the crystals. |

Conclusion

Recrystallization is an indispensable technique for the purification of solid organic compounds like this compound. By carefully selecting a suitable solvent and meticulously following the protocol outlined in this application note, researchers can significantly enhance the purity of their material, thereby ensuring the reliability and reproducibility of their subsequent experiments. The integration of purity assessment methods such as melting point analysis and TLC provides a self-validating framework to confirm the success of the purification process.

References

-

XULA Digital Commons. (2022, March 16). Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of California, Irvine. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]

- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

-

ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures | Request PDF. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

-

Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

-

Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

University of California, Davis. (n.d.). Recrystallization1. Retrieved from [Link]

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. Retrieved from [Link]

-

Mark Niemczyk. (2020, July 14). Benzoin Synthesis Day 3: Crystallization Purification [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.

-

NurdRage. (2015, September 4). Recrystallization of Sulfur [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

NileRed. (2025, April 16). How to Purify Sulfur (From Gardening Sulfur) [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoin (organic compound). Retrieved from [Link]

- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

National Institute of Health Sciences. (n.d.). Official Monographs for Part II / Benzoin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mt.com [mt.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 9. Home Page [chem.ualberta.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. youtube.com [youtube.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Application Note: Solvent Selection & Process Optimization for 4,4'-Di(methylthio)benzoin

This Application Note and Protocol guide is structured to provide a comprehensive, principle-based approach to solvent selection for 4,4'-Di(methylthio)benzoin, synthesizing theoretical solubility parameters with practical experimental workflows.

Executive Summary

This compound is a symmetric

This guide addresses the critical role of solvent selection in three phases:

-

Synthesis: Balancing reactant solubility with catalyst stability (Breslow intermediate).

-

Purification: Exploiting temperature-dependent solubility differentials for high-purity crystallization.

-

Application: Minimizing solvatochromic interference in photopolymerization and UV-curing workflows.

Theoretical Grounding: Solubility & Reactivity[1]

Structural Analysis & Hansen Solubility Parameters (HSP)

The this compound molecule possesses three distinct regions affecting solvation:

-

The Benzoin Core (

-Hydroxy Ketone): Capable of Hydrogen Bonding (Donor/Acceptor).[1] -

The Aryl Rings: High Dispersion forces (

). -

The Methylthio Groups: Increases lipophilicity and polarizability compared to unsubstituted benzoin, while reducing water solubility.

Solvent Selection Logic:

-

Proticity: Protic solvents (Alcohols) stabilize the ionic intermediates in benzoin condensation but must be balanced to prevent precipitation of the aldehyde starting material.

-

Polarity: The -SMe group is electron-donating by resonance, reducing the electrophilicity of the carbonyl carbon. A solvent with a moderate dielectric constant (

) is required to facilitate the nucleophilic attack without solvating the nucleophile (catalyst) too strongly.

Reaction Pathway & Solvent Influence

The synthesis typically proceeds via a cyanide- or N-Heterocyclic Carbene (NHC/Thiamine)-catalyzed condensation of 4-(methylthio)benzaldehyde.[1]

Figure 1: Mechanistic pathway highlighting solvent-dependent steps.[1] Polar protic solvents stabilize the zwitterionic Breslow intermediate.

Experimental Protocols

Protocol A: Solubility Profiling (Solvent Screening)

Objective: To determine the optimal solvent system for recrystallization and reaction.

Materials:

-

Crude this compound (approx. 100 mg per test)[1]

-

Test Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetonitrile (MeCN), Toluene, Ethyl Acetate.

-

Heating block or oil bath.

Procedure:

-

Preparation: Place 100 mg of solid into a 4 mL vial.

-

Cold Addition: Add solvent in 100 µL increments at Room Temperature (RT). Vortex after each addition.

-

Observation: Record volume required for dissolution. If insoluble > 2 mL, mark as "Sparingly Soluble."

-

Hot Addition: If insoluble at RT, heat to boiling point (reflux). Add solvent until dissolved.[2][3]

-

Cooling: Allow the hot solution to cool slowly to RT, then to 4°C. Observe crystal formation.

Selection Criteria:

-

Ideal Solvent: Insoluble at RT, Soluble at Reflux, High recovery of crystals at 4°C.

-

Recommendation: 95% Ethanol is typically the baseline choice. If solubility is too low, switch to n-Propanol (higher boiling point) or a DMF/Ethanol mixture.[1]

Protocol B: Synthesis of this compound (Thiamine Catalysis)

This "Green Chemistry" protocol avoids toxic cyanides, utilizing Vitamin B1 (Thiamine) as the NHC precursor.[1] The solvent system is critical for thiamine solubility.

Reagents:

-

4-(Methylthio)benzaldehyde: 20 mmol (3.04 g)[1]

-

Thiamine Hydrochloride (Vitamin B1): 3 mmol (1.0 g)[1]

-

Sodium Hydroxide (2M aq): 5 mL[1]

-

Solvent System: Ethanol (95%) / Water[1]

-

Inert Atmosphere: Nitrogen or Argon (Critical to prevent oxidation of sulfur).

Step-by-Step Workflow:

-

Catalyst Activation:

-

In a 50 mL Round Bottom Flask (RBF), dissolve Thiamine HCl (1.0 g) in Water (3 mL) .

-

Add Ethanol (15 mL) . The solution should remain clear.

-

Add 2M NaOH (5 mL) dropwise.[1] The solution will turn yellow (formation of the active ylide).

-

-

Reactant Addition:

-

Add 4-(methylthio)benzaldehyde (3.04 g) directly to the flask.[1]

-

Solvent Note: If the aldehyde does not dissolve, add additional Ethanol in 2 mL increments. The reaction requires a homogeneous phase initially.

-

-

Reaction:

-

Heat the mixture to 60-70°C (gentle reflux) under Nitrogen.

-

Stir for 2-4 hours.

-

Monitoring: Check by TLC (Solvent: Hexane/Ethyl Acetate 3:1).[1] The product is more polar than the aldehyde.

-

-

Quenching & Crystallization:

-

Cool the mixture to Room Temperature.

-

Place the flask in an ice bath (0-4°C) for 1 hour.

-

The product should precipitate as a pale yellow solid.

-

Troubleshooting: If an oil forms (oiling out), reheat to dissolve and add a seed crystal or scratch the glass while cooling slowly.

-

-

Filtration:

-

Filter the solid using a Buchner funnel.

-

Wash with Cold 50% Ethanol/Water (2 x 10 mL) to remove unreacted aldehyde and thiamine.[1]

-

Dry in a vacuum oven at 40°C.

-

Protocol C: Purification via Recrystallization

Purity is paramount for photoinitiator applications to ensure consistent UV absorption.

-

Solvent Choice: Based on Protocol A, Ethanol or Ethanol/Acetone (9:1) is recommended.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Hot Filtration: (Optional) If insoluble particles are present, filter the hot solution through a pre-warmed glass frit.

-

Crystallization: Allow to cool to RT undisturbed, then refrigerate.

-

Yield: Typical yield is 60-75%.[1] Melting point should be sharp (Literature target: ~138-140°C, value to be verified against specific derivative data).

Application Notes: Solvent Effects in Photochemistry

When using this compound as a photoinitiator, the solvent medium affects the excited state dynamics.

-

Solvatochromism: The

transition of the carbonyl group is blue-shifted in polar protic solvents (H-bonding stabilizes the ground state more than the excited state). -

Performance: For UV-curing, the monomer itself acts as the solvent. Ensure the benzoin derivative is soluble in the monomer formulation (e.g., acrylates).

-

Compatibility Test: Dissolve 1% w/w initiator in the monomer (e.g., HDDA, TPGDA). Sonicate at 40°C. Check for clarity after 24 hours at RT.

-

Solvent Compatibility Table:

| Solvent Class | Example | Solubility | Application Suitability |

| Alcohols | Ethanol, IPA | Moderate (Hot) | Good for Synthesis/Recrystallization |

| Chlorinated | DCM, Chloroform | High | Good for NMR/Analysis; Avoid in Green Chem |

| Polar Aprotic | DMSO, DMF | Very High | Good for difficult synthesis; Hard to remove |

| Nitriles | Acetonitrile | Moderate | Excellent for UV-Vis (UV transparent) |

| Hydrocarbons | Hexane, Toluene | Low | Antisolvent for precipitation |

Troubleshooting & Optimization

Figure 2: Decision tree for common synthetic challenges.

References

-

Mechanism of Benzoin Condensation: Lapworth, A. (1903).[4][5] Transactions of the Chemical Society, 83, 995.

-

Thiamine Catalysis (Green Chemistry): Breslow, R. (1958). On the Mechanism of Thiamine Action. J. Am. Chem. Soc., 80(14), 3719–3726.

-

Solvent Effects in Organic Chemistry: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] [1]

-

Benzoin Photoinitiators: Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis. Wiley-VCH.[1] (Contextual reference for benzoin ether applications).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Di(methylthio)benzoin

Status: Operational Ticket ID: OPT-BENZ-SME-001 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Electron-Rich Benzoin Condensations

Diagnostic Triage: Why is this synthesis failing?

The synthesis of 4,4'-Di(methylthio)benzoin is significantly more challenging than unsubstituted benzoin condensation. The presence of the methylthio (-SMe) group at the para-position exerts a strong electron-donating effect (EDG) .

This creates two critical kinetic hurdles:

-

Deactivation: The carbonyl carbon becomes less electrophilic, resisting the initial attack by the catalyst (Thiamine ylide or Cyanide).

-

Destabilization: The resonance effects destabilize the intermediate carbanion (Breslow intermediate), shifting the equilibrium back toward the starting materials.

Common Failure Modes:

-

Low Conversion (<20%): Equilibrium favors the aldehyde due to the EDG effect.

-

"Oiling Out": Product separates as an oil rather than crystals, trapping impurities.

-

Oxidation (Benzil Formation): The product oxidizes to 4,4'-bis(methylthio)benzil (a yellow solid) or the sulfur oxidizes to sulfoxides/sulfones.

Optimized Protocol: Thiamine-Catalyzed Route

Recommended for Green Chemistry compliance.[1] For difficult substrates, see "Advanced Optimization" below.

Reagents & Setup

-

Substrate: 4-(Methylthio)benzaldehyde (Freshly distilled/purified).

-

Catalyst: Thiamine Hydrochloride (Vitamin B1).[1]

-

Solvent: 95% Ethanol / Water (Degassed).

-

Base: 2M NaOH (aq).

-

Atmosphere: Nitrogen or Argon (Critical).

Step-by-Step Methodology

-

Solvent Preparation (Critical Step):

-

Sparge 20 mL of 95% Ethanol with Nitrogen gas for 15 minutes. Oxygen promotes the irreversible oxidation of benzoin to benzil and the sulfide to sulfoxide.

-

-

Catalyst Activation:

-

In a round-bottom flask, dissolve 1.5 g Thiamine HCl in 2-3 mL of degassed water .

-

Add 15 mL of degassed Ethanol .

-

Cool to 0°C on ice.

-

Dropwise add 3.0 mL of 2M NaOH .

-

Checkpoint: The solution should turn pale yellow (formation of the active ylide). If it turns dark brown immediately, the base concentration is too high, destroying the catalyst.

-

-

Substrate Addition:

-

Add 10.0 g of 4-(methylthio)benzaldehyde .

-

Note: The aldehyde must be fully soluble. If turbidity persists, add small aliquots of Ethanol until clear.

-

-

Reaction Phase:

-

Flush the headspace with Nitrogen and seal.

-

Incubation: Store at Room Temperature (20-25°C) in the dark for 48-72 hours .

-

Why not reflux? Heating electron-rich substrates often favors the retro-benzoin reaction (reversion to aldehyde) or polymerization.

-

-

Workup:

-

Cool the mixture to 0°C for 2 hours.

-

Induce crystallization by scratching the glass or adding a seed crystal.[1]

-

Filter the precipitate and wash with ice-cold 50% Ethanol/Water.

-

Advanced Optimization: Breaking the Yield Ceiling

If the Thiamine route yields <40%, switch to N-Heterocyclic Carbene (NHC) catalysis in anhydrous conditions. This avoids the reversibility issues associated with aqueous thiamine.

Alternative Catalyst System: Stazolium Salts

Using a thiazolium precatalyst (like 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) in anhydrous ethanol with Triethylamine (TEA) often drives the reaction further for deactivated aldehydes.

| Parameter | Standard (Thiamine) | High-Performance (NHC) |

| Solvent | EtOH / Water | Anhydrous EtOH or DMF |

| Base | NaOH (aq) | Triethylamine (TEA) or DBU |

| Temp | RT (25°C) | 60-80°C |

| Typical Yield | 30-50% | 70-90% |

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/dark brown. What happened?

A: This is "tarring," caused by the polymerization of the aldehyde or decomposition of thiamine under highly alkaline conditions.

-

Fix: Reduce the pH. The optimal pH for thiamine activation is 8.0–9.0 . Add NaOH slower and ensure the solution is cold (0°C) during addition.

Q2: I have an oil at the bottom, not crystals.

A: The "Oiling Out" effect is common with methylthio-derivatives due to their lower melting points and lipophilicity.

-

Fix: Do not discard the oil.

-

Decant the supernatant solvent.

-

Triturate the oil with a small amount of ice-cold ether or hexane.

-

Scratch the flask vigorously with a glass rod to induce nucleation.

-

Q3: The product is bright yellow instead of off-white.

A: You have likely oxidized the product to 4,4'-bis(methylthio)benzil .

-

Fix: Check your inert atmosphere. If the reaction was exposed to air, the benzoin (alpha-hydroxy ketone) oxidizes to the diketone (benzil). This is irreversible.

Q4: NMR shows a mix of product and starting material.

A: The reaction reached equilibrium but conversion is incomplete due to the EDG effect.

-

Fix: You cannot push it further by time alone. You must remove the product from equilibrium (crystallization during reaction) or switch to the anhydrous NHC method (Section 3).

Visualizing the Mechanism & Workflow

Figure 1: The Breslow Mechanism & EDG Interference

This diagram illustrates where the Methylthio group (-SMe) hinders the reaction.

Caption: The electron-donating Methylthio group destabilizes the Breslow intermediate and reduces the electrophilicity of the second aldehyde, increasing the rate of the reverse reaction.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for identifying common failure modes based on physical appearance of the reaction mixture.

References

-

Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726.

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647.

-

Organic Chemistry Portal. "Benzoin Condensation: Mechanism and Recent Literature."

-

Enders, D., et al. (2007). "The Benzoin Reaction: Mechanism and Scope." Accounts of Chemical Research. (Contextual grounding for NHC catalysis).

Sources

Technical Support Center: Chemoselective Oxidation of 4,4'-Di(methylthio)benzoin

Status: Operational Ticket ID: CHEM-OX-44-DMTB Assigned Specialist: Senior Application Scientist Subject: Preventing Sulfur Oxidation During Benzil Synthesis

Introduction: The Chemoselectivity Paradox

Welcome to the technical support center. You are attempting a classic transformation—oxidizing an

The challenge is fundamental:

-

The Target: The secondary alcohol (–CH(OH)–).

-

The Liability: The sulfide groups (–SMe).

-

The Risk: Sulfides are "soft" nucleophiles that are rapidly oxidized to sulfoxides (R–S(=O)–R) or sulfones (R–SO

–R) by electrophilic oxidants like nitric acid, permanganate, or peracids.

To succeed, you must abandon "shotgun" oxidants (like standard HNO

Module 1: Mechanistic Theory & Pathway Analysis

The following diagram illustrates the competition between the desired radical-cation pathway and the undesired electrophilic oxygen transfer.

Figure 1: Mechanistic divergence between coordination-based oxidation (selective) and direct electrophilic oxidation (non-selective).

Module 2: Recommended Protocols

We recommend Method A as the industry standard for robustness and Method B as a milder alternative if Method A fails.

Method A: The Weiss-Eckhardt Modification (Cu(II)/NH NO )

This method utilizes Copper(II) acetate as a catalyst and Ammonium Nitrate as the stoichiometric oxidant. The copper specifically coordinates to the acyloin (benzoin) linkage, ignoring the sulfur.

Reagents:

-

Substrate: 1.0 equiv

-

Copper(II) Acetate (

): 0.02 equiv (2 mol%) -

Ammonium Nitrate (

): 1.5 - 2.0 equiv -

Solvent: 80% Acetic Acid (aq)[1]

Protocol:

-

Dissolution: Dissolve the benzoin derivative in 80% acetic acid/water. Heat to 60°C.

-

Catalyst Prep: Add the Copper(II) acetate and Ammonium Nitrate.[1][2][3][4]

-

Observation: Solution should turn varying shades of green/blue.

-

-

Reaction: Heat to 90-100°C for 1.5 to 3 hours.

-

Critical Control: Do not exceed 110°C to prevent thermal decomposition of the nitrate.

-

Monitor: Evolution of

gas indicates active oxidation.

-

-

Quench: Cool the mixture to room temperature. The product often crystallizes out.[5] If not, pour into ice water.

-

Purification: Filter the yellow solid. Wash with water to remove copper salts. Recrystallize from Ethanol.[6]

Why it works: The

Method B: Bismuth(III) Nitrate / Copper(II) Catalysis

A milder variant that often produces higher purity for electron-rich substrates.

Reagents:

-

Substrate: 1.0 equiv

- : 0.4 equiv

- : 0.04 equiv

-

Solvent: 80% Acetic Acid or THF/Water (1:1)

Protocol:

-

Combine substrate, Bismuth nitrate, and Copper acetate in the solvent.[7]

-

Reflux (approx 100°C for Acetic Acid, 65°C for THF mix) for 1-3 hours.

-

Filter hot to remove inorganic bismuth salts.

-

Cool filtrate to precipitate the diketone.

Module 3: Troubleshooting & FAQs